trans-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester
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Overview
Description
trans-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester: is a synthetic organic compound known for its unique structural features and versatile applications in various fields of chemistry and biology. This compound is characterized by a cyclopropane ring, which imparts significant strain and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) protecting group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalytic amount of sulfuric acid or another suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Optimized Reaction Conditions: Utilizing high-throughput screening to determine optimal temperatures, pressures, and catalysts.
Purification: Employing techniques such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides (e.g., lithium aluminum hydride) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted amides or thioesters.
Scientific Research Applications
trans-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester: finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block in the synthesis of peptide mimetics and enzyme inhibitors.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The cyclopropane ring’s strain and the benzyloxycarbonyl group’s reactivity enable it to form covalent bonds with target proteins or enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
trans-2-Amino-cyclopropanecarboxylic acid ethyl ester: Lacks the benzyloxycarbonyl group, resulting in different reactivity and applications.
cis-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester: The cis isomer has different stereochemistry, affecting its biological activity and synthesis routes.
Uniqueness
- The presence of the benzyloxycarbonyl group in trans-2-Benzyloxycarbonylamino-cyclopropanecarboxylic acid ethyl ester provides unique reactivity and protection during synthetic processes, making it a valuable intermediate in complex molecule synthesis.
This compound’s unique structural features and versatile reactivity make it an important tool in both academic research and industrial applications.
Properties
IUPAC Name |
ethyl (1S,2S)-2-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-18-13(16)11-8-12(11)15-14(17)19-9-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,15,17)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPHGKPNNZKULJ-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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